molecular formula C9H9FN4O2S B2648051 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride CAS No. 2094625-50-8

4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride

Cat. No.: B2648051
CAS No.: 2094625-50-8
M. Wt: 256.26
InChI Key: ZODFBPYBGPHUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride is a compound that features a tetrazole ring, a benzene ring, and a sulfonyl fluoride group. The tetrazole ring is known for its stability and versatility in various chemical reactions, making this compound of interest in multiple fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride typically involves the formation of the tetrazole ring followed by its attachment to the benzene sulfonyl fluoride moiety. One common method involves the reaction of 5-methyl-1H-1,2,3,4-tetrazole with benzene-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or methanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride is unique due to the combination of the tetrazole ring and the sulfonyl fluoride group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in diverse research fields .

Properties

IUPAC Name

4-[(5-methyltetrazol-1-yl)methyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O2S/c1-7-11-12-13-14(7)6-8-2-4-9(5-3-8)17(10,15)16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODFBPYBGPHUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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